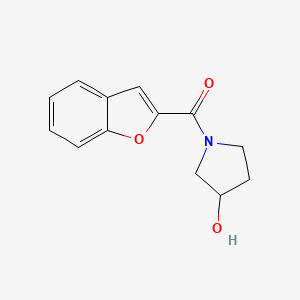
Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)méthanone
Vue d'ensemble
Description
Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés du benzofurane ont été trouvés pour présenter une activité antimicrobienne . Dans une étude, deux composés synthétisés ont été testés contre huit micro-organismes différents et se sont avérés actifs contre certaines espèces .
Activité antifongique
Les dérivés synthétiques du benzofurane ont reçu une attention considérable en raison de leur activité inhibitrice de la N‑myristoyl transférase antifongique . Cela suggère qu'ils pourraient être utilisés dans le traitement des infections fongiques.
Inhibiteurs de l'aromatase P450
Les dérivés du benzofurane ont été trouvés pour agir comme des inhibiteurs réversibles non stéroïdiens puissants de l'aromatase P450 . Cette enzyme joue un rôle crucial dans la biosynthèse des œstrogènes, et son inhibition est une thérapie ciblée pour le cancer du sein dépendant des œstrogènes.
Activité anticancéreuse
Les dérivés du benzofurane présentent un large éventail d'activités biologiques et pharmacologiques, y compris des propriétés anticancéreuses . Par exemple, certains dérivés du benzofurane ont montré des effets inhibiteurs significatifs de la croissance cellulaire sur différents types de cellules cancéreuses .
Inhibition de la voie de signalisation de la tyrosine kinase (TK)
Le cancer présente souvent une voie de signalisation de la tyrosine kinase (TK) réceptrice suractive. L'inhibition de ces récepteurs est l'un des traitements potentiels du cancer . Les dérivés du benzofurane pourraient potentiellement être utilisés pour inhiber la voie de signalisation de la TK.
Activité biologique des groupes cyclobutane, thiazole et benzofurane
L'action physiologique des deux groupes avec l'activité biologique bien connue des composés contenant des groupes cyclobutane, thiazole et benzofurane est combinée . Cette approche semble être utile car elle peut combiner l'action physiologique des deux groupes avec l'activité biologique bien connue des composés contenant des groupes cyclobutane, thiazole et benzofurane .
Applications potentielles pour le stockage de l'énergie photochimique
La [2+2] cycloreversion catalysée par le transfert d'électrons des cyclobutanes a des implications biologiques importantes dans la scission des dimères de pyrimidine de type cyclobutane dans l'ADN endommagé par les UV , et peut avoir des applications potentielles pour le stockage de l'énergie photochimique .
Chimie médicinale
Les néolignanes et les nor-néolignanes du benzofurane, qui sont contenus dans la plupart des plantes, ont attiré beaucoup d'attention en chimie médicinale pour leur large éventail d'activités biologiques diverses, y compris les propriétés insecticides, fongicides, antimicrobiennes et antioxydantes .
Mécanisme D'action
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in different types of cancer cells . This suggests that Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone may interact with its targets to inhibit cell growth, although the exact mechanism remains to be elucidated.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, oxidative stress, and viral replication .
Result of Action
Given the biological activities of benzofuran compounds, it is likely that the compound’s action results in the inhibition of cell growth, potentially through the induction of cell cycle arrest or apoptosis .
Action Environment
Factors such as temperature, ph, and light exposure can often influence the stability and activity of chemical compounds .
Analyse Biochimique
Biochemical Properties
Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The interaction between Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. Additionally, this compound can interact with proteins involved in oxidative stress responses, modulating their activity to enhance cellular defense mechanisms .
Cellular Effects
Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspases and other pro-apoptotic factors. This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival. Furthermore, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone can alter gene expression profiles, leading to the upregulation of tumor suppressor genes and downregulation of oncogenes. In normal cells, this compound has been found to enhance cellular metabolism by increasing the activity of metabolic enzymes and promoting ATP production .
Molecular Mechanism
The molecular mechanism of action of Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions result in a cascade of biochemical events that ultimately influence cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone have been observed to change over time. Initially, this compound exhibits high stability and potency, effectively modulating target biomolecules and cellular processes. Over extended periods, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, such as prolonged activation of signaling pathways and persistent changes in gene expression. These temporal effects highlight the importance of considering the stability and degradation of Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone in experimental designs .
Dosage Effects in Animal Models
The effects of Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing immune responses and reducing inflammation. At higher doses, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while doses above this range lead to adverse effects. These findings underscore the importance of dose optimization in the therapeutic application of Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone .
Metabolic Pathways
Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. Additionally, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution to specific cellular compartments. For instance, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. Additionally, this compound can accumulate in specific cellular organelles, such as mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone can be localized to the nucleus, where it interacts with transcription factors and influences gene expression. Additionally, this compound can be targeted to mitochondria, where it modulates metabolic enzymes and enhances ATP production. The subcellular localization of Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone is essential for its precise biochemical effects .
Propriétés
IUPAC Name |
1-benzofuran-2-yl-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-10-5-6-14(8-10)13(16)12-7-9-3-1-2-4-11(9)17-12/h1-4,7,10,15H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRCXPDJQYULRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


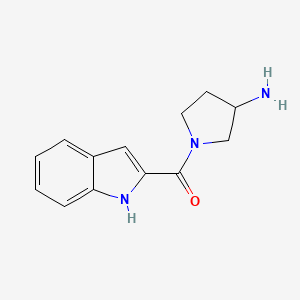

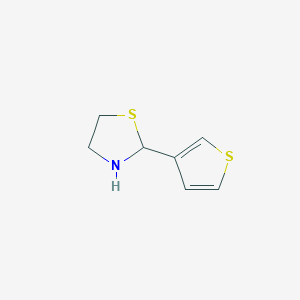
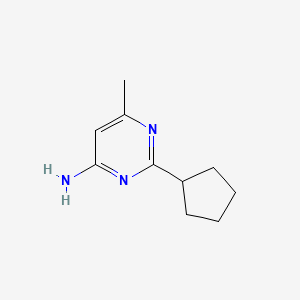

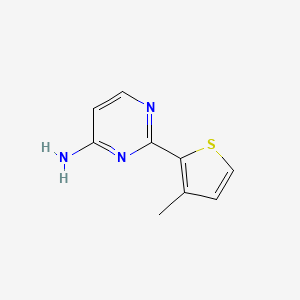
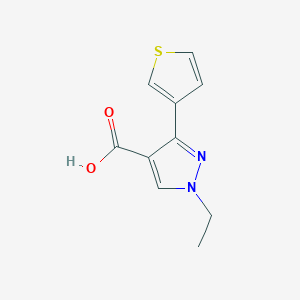
amine](/img/structure/B1468459.png)
![2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468461.png)
![{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1468462.png)
![1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1468464.png)

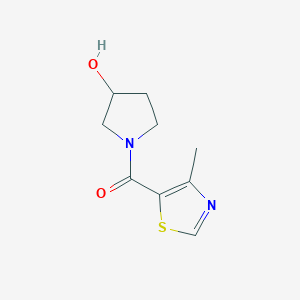
![2-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468469.png)
